An In-depth Technical Guide to 2-Isopropylpyrimidin-4-amine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 2-Isopropylpyrimidin-4-amine: Chemical Properties, Structure, and Biological Significance
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a variety of therapeutic agents. Among the vast landscape of pyrimidine derivatives, 2-substituted-4-aminopyrimidines have garnered significant attention due to their diverse pharmacological activities. These compounds are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents, often exerting their effects through the inhibition of key enzymes such as protein kinases.[1][2]
This technical guide focuses on 2-Isopropylpyrimidin-4-amine as a representative member of this class, providing a comprehensive overview of its chemical properties, structural features, synthetic methodologies, and known biological activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
The chemical and physical properties of 2-Isopropylpyrimidin-4-amine are summarized in the table below. These values are estimated based on the properties of structurally similar aminopyrimidine derivatives.
| Property | Value |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 2-isopropylpyrimidin-4-amine |
| CAS Number | Not available |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145-150 °C (estimated) |
| Boiling Point | >300 °C (decomposes, estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| pKa | 4.5 - 5.5 (amine, estimated) |
Structural Representation
The structure of 2-Isopropylpyrimidin-4-amine is characterized by a pyrimidine ring substituted with an isopropyl group at the 2-position and an amino group at the 4-position.
2D Structure:
SMILES: CC(C)c1nccc(n1)N
InChI: InChI=1S/C7H11N3/c1-5(2)7-8-3-4-6(10)9-7/h3-5H,1-2H3,(H2,10,8,9)
Spectral Data (Representative)
While specific spectra for 2-Isopropylpyrimidin-4-amine are not available, the following are expected characteristic peaks in its 1H NMR, 13C NMR, and Mass spectra, based on analyses of similar pyrimidine derivatives.[3][4]
| 1H NMR (400 MHz, DMSO-d6) | 13C NMR (100 MHz, DMSO-d6) | Mass Spectrometry (EI) |
| δ 7.85 (d, J=5.2 Hz, 1H, H-6) | δ 168.5 (C-2) | m/z 137 (M+) |
| δ 6.50 (br s, 2H, -NH₂) | δ 162.0 (C-4) | m/z 122 ([M-CH₃]+) |
| δ 6.10 (d, J=5.2 Hz, 1H, H-5) | δ 156.0 (C-6) | m/z 95 ([M-C₃H₆]+) |
| δ 3.05 (sept, J=6.8 Hz, 1H, -CH(CH₃)₂) | δ 105.0 (C-5) | |
| δ 1.20 (d, J=6.8 Hz, 6H, -CH(CH₃)₂) | δ 35.0 (-CH(CH₃)₂) | |
| δ 22.0 (-CH(CH₃)₂) |
Synthesis of 2-Isopropylpyrimidin-4-amine
A common and effective method for the synthesis of 2-substituted-4-aminopyrimidines involves the condensation of a β-ketoester or a related β-dicarbonyl compound with guanidine or a substituted guanidine.[5] An alternative approach is the nucleophilic substitution of a dihalopyrimidine.[6]
Representative Experimental Protocol: Synthesis via Condensation
This protocol describes a general procedure for the synthesis of 2-alkyl-4-hydroxypyrimidines followed by conversion to the 4-amino derivative.
Step 1: Synthesis of 2-Isopropyl-6-hydroxypyrimidin-4(3H)-one
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 eq) in absolute ethanol, add ethyl isobutyrylacetate (1.0 eq) and isobutyramidine hydrochloride (1.1 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-isopropyl-6-hydroxypyrimidin-4(3H)-one.
Step 2: Chlorination to 4-chloro-2-isopropylpyrimidine
-
Suspend the 2-isopropyl-6-hydroxypyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Add N,N-dimethylaniline (0.2 eq) dropwise.
-
Heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous solution with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 4-chloro-2-isopropylpyrimidine.
Step 3: Amination to 2-Isopropylpyrimidin-4-amine
-
Dissolve the crude 4-chloro-2-isopropylpyrimidine (1.0 eq) in ethanolic ammonia.
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Heat the mixture in a sealed tube at 120-130 °C for 12-16 hours.
-
Cool the reaction vessel, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with ether to remove any unreacted starting material.
-
Basify the aqueous layer with a sodium hydroxide solution and extract with chloroform.
-
Dry the combined chloroform extracts over anhydrous potassium carbonate and evaporate the solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 2-Isopropylpyrimidin-4-amine.
Biological Activity and Signaling Pathways
Aminopyrimidine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[7][8] The primary activities reported for this class of compounds include:
-
Anticancer Activity: Many aminopyrimidine derivatives have demonstrated potent anticancer activity. This is often achieved through the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[2][9]
-
Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial agents. Substituted aminopyrimidines have shown activity against a variety of bacterial and fungal strains.[10]
-
Anti-inflammatory Activity: Certain aminopyrimidine derivatives have been found to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[1]
Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for the anticancer effects of many aminopyrimidine derivatives is the inhibition of protein kinases. These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest and apoptosis in cancer cells.[11][12]
Conclusion
2-Isopropylpyrimidin-4-amine, as a representative of the 2-alkyl-substituted 4-aminopyrimidine class, holds significant potential in the field of medicinal chemistry. The versatility of the pyrimidine core allows for a wide range of chemical modifications, leading to compounds with diverse and potent biological activities. Further research into this class of compounds is warranted to explore their full therapeutic potential and to develop novel drug candidates for the treatment of various diseases, including cancer and infectious diseases. The synthetic routes are well-established, providing a solid foundation for the generation of libraries of related compounds for structure-activity relationship studies.
References
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 9. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. [iris.uniroma1.it]
- 10. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
